4-(5-Decylpyrimidin-2-YL)benzoic acid
Description
4-(5-Decylpyrimidin-2-YL)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with a decyl (C₁₀H₂₁) chain at the 5-position, directly attached to the benzoic acid moiety at the 4-position via a single bond (denoted by the "YL" suffix). This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the long aliphatic chain, which distinguishes it from related compounds with halogenated or oxygen-linked substituents .
Properties
CAS No. |
106831-32-7 |
|---|---|
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-(5-decylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C21H28N2O2/c1-2-3-4-5-6-7-8-9-10-17-15-22-20(23-16-17)18-11-13-19(14-12-18)21(24)25/h11-16H,2-10H2,1H3,(H,24,25) |
InChI Key |
WIFSZQUMUBLVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 4-(5-Decylpyrimidin-2-YL)benzoic acid and selected analogs from the literature:
Physicochemical Properties
- Lipophilicity : The decyl chain in the target compound drastically increases hydrophobicity compared to brominated (logP ~3–4) or nitro-substituted analogs (logP ~2–3). This property may enhance membrane permeability but reduce aqueous solubility .
- Thermal Stability : Ether-linked compounds (e.g., ) may exhibit lower thermal stability than the C-C-linked target compound due to weaker bond dissociation energies .
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